Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrimidine rings, followed by the introduction of the benzyl and dimethoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or other substituents.
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
- 1-Benzylpiperazine
- 2,4-Dimethoxyphenylpyrimidine
- Ethyl 4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H32N4O5 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-4-(2,4-dimethoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-25(32)22-23(20-11-10-19(33-2)16-21(20)34-3)27-26(28-24(22)31)30-14-12-29(13-15-30)17-18-8-6-5-7-9-18/h5-11,16,22-23H,4,12-15,17H2,1-3H3,(H,27,28,31) |
InChI Key |
JTGNZFJBQWSUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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